(+)-Protolichesterinic acid
Overview
Description
(+)-Protolichesterinic acid is a naturally occurring compound found in certain lichen species. It is a type of depside, which is a class of secondary metabolites produced by lichens. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Protolichesterinic acid typically involves the esterification of specific phenolic acids. One common method includes the reaction of orsellinic acid with a suitable alcohol under acidic conditions to form the depside structure. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in lichens. extraction from lichen species involves solvent extraction techniques using organic solvents like methanol or ethanol. The extract is then purified using chromatographic methods to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Protolichesterinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its role in the defense mechanisms of lichens against microbial infections.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.
Industry: Utilized in the development of natural preservatives and antimicrobial agents for use in food and cosmetic products.
Mechanism of Action
The mechanism of action of (+)-Protolichesterinic acid involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. Its anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. The anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
(+)-Protolichesterinic acid can be compared with other similar compounds such as:
Usnic acid: Another lichen-derived compound with antimicrobial and anticancer properties. Unlike this compound, usnic acid has a different chemical structure and mechanism of action.
Atranorin: A depside similar to this compound, known for its antimicrobial activity. atranorin has a different substitution pattern on the aromatic ring, leading to variations in its biological activity.
Lobaric acid: Another lichen-derived depside with anti-inflammatory properties. It differs from this compound in its molecular structure and specific biological effects.
Properties
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZDHVPSZCEEP-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154975 | |
Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-46-9 | |
Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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